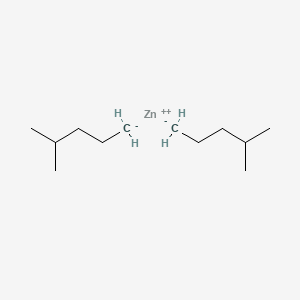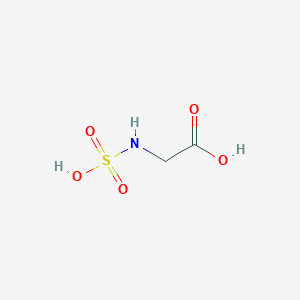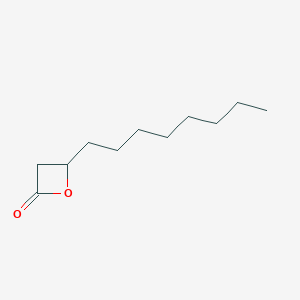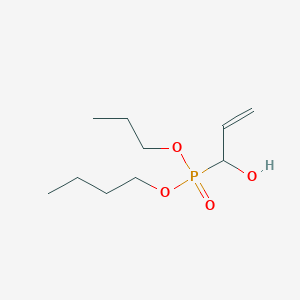![molecular formula C22H9Br4NO3 B14656988 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 40380-59-4](/img/structure/B14656988.png)
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves a multi-step process. One common method includes the bromination of a quinoline derivative, followed by cyclization and further functionalization to introduce the hydroxy group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents or organolithium compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrachloro-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.
2,4,5,6-Tetrafluoro-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione imparts unique chemical properties such as higher molecular weight and different electronic effects compared to its chloro and fluoro analogs
Properties
CAS No. |
40380-59-4 |
|---|---|
Molecular Formula |
C22H9Br4NO3 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
2,4,5,6-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H9Br4NO3/c23-12-6-5-10-7-11-16(18(25)15(10)17(12)24)21(30)22(26,20(11)29)19-14(28)8-9-3-1-2-4-13(9)27-19/h1-8,28H |
InChI Key |
KANQVMPCDGYXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3(C(=O)C4=C(C3=O)C(=C5C(=C4)C=CC(=C5Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


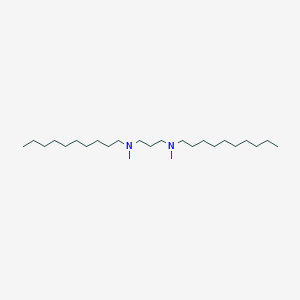
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
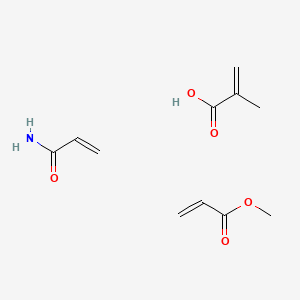
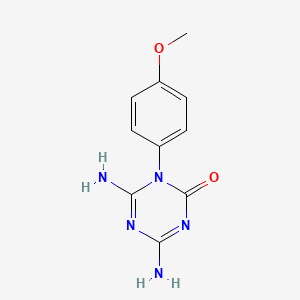
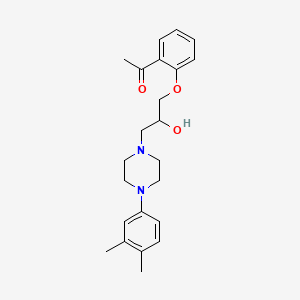
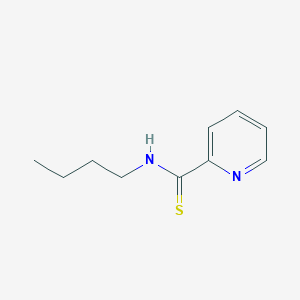
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
